![molecular formula C8H8N2O2S B2721222 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 1193387-98-2](/img/structure/B2721222.png)

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Übersicht

Beschreibung

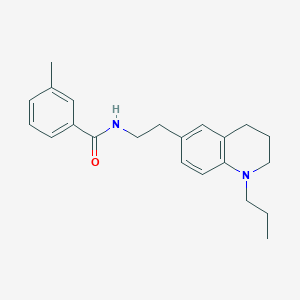

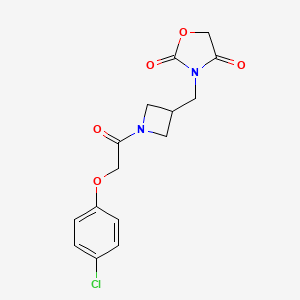

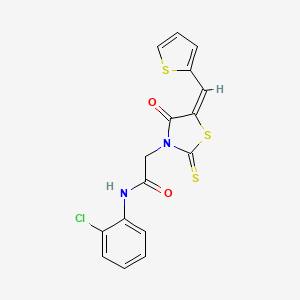

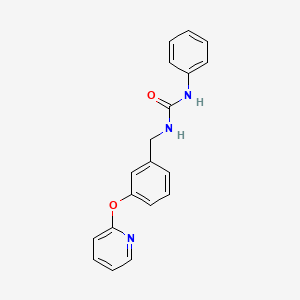

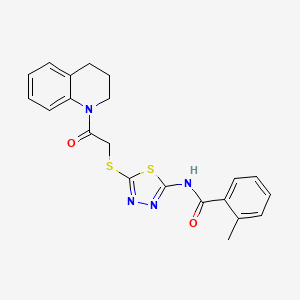

“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a chemical compound with the empirical formula C8H8N2O2S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular weight of “6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Physical And Chemical Properties Analysis

“6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine” is a solid substance . The molecular weight of this compound is 196.23 . The SMILES string representation of this compound is O=N+=C1)[O-] .Wissenschaftliche Forschungsanwendungen

Chemical Reagent

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a chemical reagent that is available for purchase from various suppliers . It’s used in the synthesis of a variety of chemical compounds .

Antiproliferative Activity

New substituted benzo[g]indazoles functionalized with a 6-nitro and 6-amino groups have been synthesized by the reaction of benzylidene tetralones with hydrazine in acetic acid. These compounds were evaluated for their antiproliferative activity against selected cancer cell lines .

Antibacterial Activity

The nitro-based indazoles have shown antibacterial activity. Compounds 12a and 13b have shown MIC values of 250 and 62.5 μg/mL against N. gonorrhoeae with no hemolytic activity in human red blood cells .

Catalyst for the Preparation of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives

A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

Synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine Derivatives

This compound can be used in the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine derivatives via DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles .

Inhibitors of APP, BACE1, and BACE2

Heterocyclic Substituted Hexahydropyrano[3,4-d][1,3]thiazin-2-amine Compounds as Inhibitors of APP, BACE1, and BACE2 have been prepared . This suggests that 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine could potentially be used in the development of inhibitors for these enzymes.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-nitro-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTWUNMNDBPKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine](/img/structure/B2721148.png)

![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)

![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)